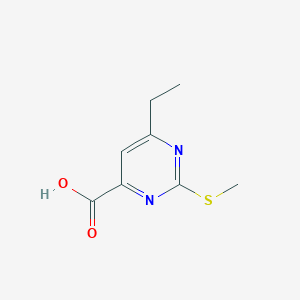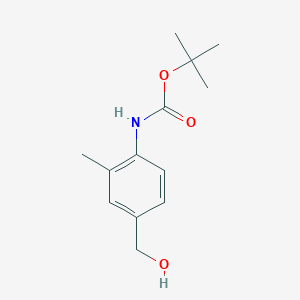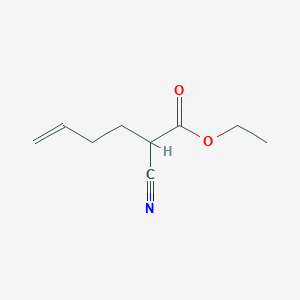
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the tert-butyl and methoxycarbonyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate and methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Applications De Recherche Scientifique
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for the treatment of neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials, including polymers and coatings with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where it undergoes metabolic conversion to release the active drug. The molecular targets and pathways involved can vary depending on the specific drug being developed. For example, it may target specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used in the synthesis of various pharmaceutical compounds.
Uniqueness: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
tert-butyl 4-(methoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-9(6-8-14)13-10(15)17-4/h9H,5-8H2,1-4H3,(H,13,15) |
Clé InChI |
JOARGDNOHLNTGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl {[(5-benzoyl-1H-pyrrol-2-yl)acetyl]oxy}propanedioate](/img/structure/B8587797.png)
![4-{[(2-Chloroethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B8587818.png)
![1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine](/img/structure/B8587821.png)



![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)


![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)



